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Compound of Interest

Compound Name: Benzo[d]Joxazole-5-carboxylic acid

Cat. No.: B081381

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for
Benzo[d]oxazole-5-carboxylic acid (CAS No. 15112-41-1), a significant heterocyclic
compound with applications in medicinal chemistry and materials science. This document is
intended for researchers, scientists, and professionals in drug development, offering a
centralized resource for the compound's spectral characteristics.

Introduction

Benzo[d]oxazole-5-carboxylic acid is a member of the benzoxazole class of molecules,
which are recognized for their diverse pharmacological activities. A thorough understanding of
the spectroscopic properties of this compound is essential for its identification, characterization,
and the development of new derivatives. This guide presents available Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed
experimental protocols.

Spectroscopic Data

The following sections summarize the key spectroscopic data for Benzo[d]oxazole-5-
carboxylic acid. While a complete, officially published dataset is not readily available in a
single source, the following tables are compiled from available spectral images and typical
values for related compounds.
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'H and **C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for elucidating the
structure of organic molecules. The spectra of Benzo[d]oxazole-5-carboxylic acid are
characterized by signals from the aromatic protons and carbons of the benzoxazole core, as
well as the carboxylic acid group.

Table 1: *H NMR Spectral Data of Benzo[d]oxazole-5-carboxylic acid

Chemical Shift (0, ppm) Multiplicity Assignment
~13.0 brs -COOH

~8.6 S H-2

~8.3 d H-4

~8.0 dd H-6

~7.8 d H-7

Solvent: DMSO-ds, 400 MHz. Data is estimated from the spectrum available from

ChemicalBook.

Table 2: Typical 33C NMR Chemical Shift Ranges for the Benzo[d]oxazole Core[1]
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Carbon Atom Chemical Shift (6, ppm) Range
C-2 150 - 165
C-3a 130 - 142
C-4 110 - 125
C-5 120 - 130
C-6 120 - 130
C-7 110 - 120
C-7a 140 - 152
-COOH 165 - 185

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The
IR spectrum of Benzo[d]oxazole-5-carboxylic acid is expected to show characteristic
absorptions for the carboxylic acid and the aromatic benzoxazole system.

Table 3: Characteristic IR Absorption Bands for Benzo[d]oxazole-5-carboxylic acid

Wavenumber (cm—?) Intensity Assignment

3300 - 2500 Broad O-H stretch (Carboxylic acid)
~1700 Strong C=0 stretch (Carboxylic acid)
1600 - 1450 Medium-Strong C=C stretch (Aromatic)
~1300 Medium C-O stretch (Carboxylic acid)
1250 - 1000 Medium C-O stretch (Oxazole)

Mass Spectrometry (MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule
and its fragments, enabling the determination of its molecular weight and structural features.
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Table 4: Expected Mass Spectrometry Data for Benzo[d]oxazole-5-carboxylic acid

m/z Interpretation

163 [M]* (Molecular lon)

145 [M - H20]*

118 [M - COOH]*

90 Fragmentation of the benzoxazole ring

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for solid

organic compounds like Benzo[d]oxazole-5-carboxylic acid.

NMR Spectroscopy

Sample Preparation:

o Approximately 5-10 mg of the solid sample is accurately weighed and dissolved in 0.5-0.7
mL of a suitable deuterated solvent (e.g., DMSO-de).[1]

e The solution is transferred to a 5 mm NMR tube.

Data Acquisition:

The NMR spectrometer is tuned and the magnetic field is shimmed to ensure homogeneity.

e For 'H NMR, a standard single-pulse experiment is performed.

e For 3C NMR, a proton-decoupled experiment is typically used to simplify the spectrum and

improve the signal-to-noise ratio.

o Data is processed using Fourier transformation, phase correction, and baseline correction.

Chemical shifts are referenced to the residual solvent peak.

FT-IR Spectroscopy (Thin Solid Film Method)[2]
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» A small amount of the solid sample (approx. 50 mg) is dissolved in a few drops of a volatile
solvent (e.g., methylene chloride or acetone).[2]

e Adrop of the resulting solution is placed on a salt plate (e.g., NaCl or KBr).[2]

e The solvent is allowed to evaporate, leaving a thin film of the solid on the plate.[2]
e The salt plate is placed in the sample holder of the FT-IR spectrometer.

o A background spectrum of the clean, empty salt plate is recorded.

e The spectrum of the sample is then recorded.

Electron lonization Mass Spectrometry (EI-MS)

e A small amount of the solid sample is introduced into the mass spectrometer, typically via a
direct insertion probe.

e The sample is vaporized by heating under high vacuum.

e The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70
eV), causing ionization and fragmentation.[3]

e The resulting ions are accelerated and separated based on their mass-to-charge ratio by a
mass analyzer.

o A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
a novel organic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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